Everolimus-d4 - 1338452-54-2

Everolimus-d4

Catalog Number: EVT-1441064
CAS Number: 1338452-54-2
Molecular Formula: C53H83NO14
Molecular Weight: 962.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Everolimus-d4 is intended for use as an internal standard for the quantification of everolimus by GC- or LC-MS. Everolimus is a hydroxyethyl ether form of rapamycin that inhibits mTOR signaling through both mTORC1 and mTORC2 when added to cells at 20 nM. It is orally available and shows improved pharmacokinetics and pharmacodynamics over rapamycin. Through its inhibition of mTOR, everolimus inhibits cell proliferation, metabolism, and angiogenesis in certain types of cancer. It also acts as an immunosuppressive agent in the context of organ transplantation.
Overview

Everolimus-d4 is a deuterated analogue of Everolimus, which is itself a derivative of Rapamycin. This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantification of Everolimus and related immunosuppressants. The deuteration enhances the stability and accuracy of measurements in analytical chemistry, particularly in pharmacokinetic studies and clinical research involving immunosuppressive therapies .

Source and Classification

Everolimus-d4 is synthesized from Rapamycin, a natural product derived from the bacterium Streptomyces hygroscopicus. It falls under the classification of mTOR (mammalian target of rapamycin) inhibitors, which are crucial in regulating cell growth, proliferation, and survival. The compound is recognized for its applications in both therapeutic contexts and analytical chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of Everolimus-d4 involves several key steps:

  1. Monosilylation: Ethylene-d4 glycol is treated with t-butyldimethylsilylchloride in the presence of a base to form a silylated intermediate.
  2. Formation of Triflate: This intermediate is converted to a triflate using triflic anhydride and 2,6-lutidine.
  3. Alkylation: The triflate intermediate undergoes alkylation with Rapamycin under conditions that typically involve toluene as a solvent.
  4. Deprotection: Finally, hydrochloric acid is used to remove protective groups, yielding Everolimus-d4 .

The entire process requires precise control over reaction conditions to ensure high yield and purity, which are critical for its application as a reference material in analytical methods.

Molecular Structure Analysis

Structure and Data

The molecular formula of Everolimus-d4 is C_53H_83D_4N_1O_14, indicating the presence of deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of Everolimus but with isotopic labeling that enhances its detection in mass spectrometry.

  • Molecular Weight: The molecular weight is approximately 1,063.3 g/mol.
  • Structural Features: It contains multiple hydroxyl groups, ester linkages, and a complex cyclic structure characteristic of macrolide antibiotics.
Chemical Reactions Analysis

Reactions and Technical Details

Everolimus-d4 can participate in various chemical reactions typical for organic compounds:

  • Reduction: It can undergo reduction reactions that may involve the addition of hydrogen or removal of oxygen.
  • Substitution: The compound can also participate in substitution reactions where functional groups are exchanged.

Common reagents used in these reactions include lithium aluminum hydride for reductions and alkyl halides for substitution processes. The specific outcomes depend on the conditions applied during these reactions .

Mechanism of Action

Everolimus-d4 functions similarly to Everolimus by inhibiting the mTOR pathway. It binds to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR kinase activity. This inhibition disrupts cellular processes related to growth and proliferation, making it effective against certain malignancies and in preventing organ transplant rejection .

Process and Data

  • Binding Affinity: The binding affinity of Everolimus-d4 to FKBP-12 mirrors that of its non-deuterated counterpart, ensuring its effectiveness as an internal standard.
  • Pharmacokinetics: Studies indicate that deuterated compounds often exhibit altered pharmacokinetics due to their isotopic labeling, which can influence their metabolic pathways .
Physical and Chemical Properties Analysis

Physical Properties

Everolimus-d4 is typically presented as a white to off-white solid or powder. Its solubility characteristics are similar to those of Everolimus, being soluble in organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: The introduction of deuterium enhances the compound's stability under analytical conditions.
  • Purity: Rigorous testing confirms high chromatographic purity (over 99%) and isotopic purity (0% D0 contamination) necessary for its role as an internal standard .
Applications

Everolimus-d4 has diverse applications across various scientific fields:

  • Analytical Chemistry: Used as an internal standard in LC-MS for quantifying Everolimus levels in biological samples.
  • Pharmacokinetics: Facilitates studies on the metabolism and pharmacokinetics of Everolimus, aiding in understanding its therapeutic effects.
  • Clinical Research: Assists in monitoring drug concentrations in patients undergoing immunosuppressive therapy post-transplantation or for cancer treatment.
  • Quality Control: Employed in pharmaceutical quality control processes to ensure accurate dosing and formulation consistency.
Introduction to Everolimus-D4

Definition and Structural Characteristics of Everolimus-d4

Everolimus-d4 (chemical formula: C₅₃H₇₉D₄NO₁₄; molecular weight: 962.25 g/mol) is a deuterium-labeled analog of the immunosuppressant and anticancer drug everolimus (RAD001). This stable isotope variant incorporates four deuterium atoms (²H or D) at the 2-hydroxyethyl group position of the parent molecule’s 40-O-(2-hydroxyethyl) substituent [4] [9]. The strategic deuteration preserves the stereochemical complexity of everolimus—a macrolide featuring a 40-membered lactone ring with multiple chiral centers—while introducing a measurable mass difference essential for mass spectrometric differentiation [8] [10]. The structural modifications minimally impact physicochemical properties such as polarity, solubility (e.g., soluble in chloroform and methanol), and chromatographic behavior, ensuring co-elution with the native compound during analysis [6] [10].

Table 1: Key Structural Properties of Everolimus-d4

PropertyEverolimus-d4Everolimus
Molecular FormulaC₅₃H₇₉D₄NO₁₄C₅₃H₈₃NO₁₄
Molecular Weight (g/mol)962.25958.22
Deuteration Sites40-O-(2-hydroxyethyl-d4) groupNone
CAS Number1338452-54-2159351-69-6
Primary Isotopic Effect+4 mass units

Role as a Stable Isotope-Labeled Internal Standard in Analytical Chemistry

Everolimus-d4 serves as an essential internal standard (IS) in quantitative bioanalysis, particularly for therapeutic drug monitoring (TDM) of everolimus in transplant and oncology patients. Its near-identical chemical behavior to everolimus—paired with a +4 Da mass shift—enables precise correction for analytical variability during sample preparation, ionization suppression, and chromatographic separation [2] [7]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated ISs like everolimus-d4 co-elute with the target analyte but are distinguished by unique mass transitions (e.g., m/z 975.6 → 908.7 for everolimus vs. m/z 979.6 → 912.7 for everolimus-d4) [5] [8]. This allows accurate quantification at sub-ng/mL concentrations, critical given everolimus’s narrow therapeutic index (3–8 ng/mL in transplantation) [7].

Comparative studies validate its superiority over structural analog ISs (e.g., 32-desmethoxyrapamycin). Heideloff et al. demonstrated that everolimus-d4 improved method correlation (slope: 0.95 vs. 0.83) and reduced matrix effects in whole blood assays [2]. Similarly, coated blade spray-mass spectrometry (CBS-MS/MS) workflows leverage everolimus-d4 to achieve recoveries >76% and inter-assay precision (CV: 2.5–12.5%) across immunosuppressant panels [5] [7].

Table 2: Analytical Performance of Everolimus-d4 in Validated LC-MS/MS Methods

Performance MetricEverolimus-d4 PerformanceMethod Details
Lower Limit of Quantification0.5 ng/mLWhole blood, online SPE-LC-MS/MS [7]
Intra-Assay Precision (CV)0.9–14.7%Zinc sulfate precipitation [7]
Inter-Assay Precision (CV)2.5–12.5%Multi-day validation [7]
Accuracy (%)89–113%Across linear range [2] [7]
Linear Range0.5–40.8 ng/mLTherapeutic window coverage [7]

Historical Development and Key Milestones in Deuterated Analogs

The evolution of everolimus-d4 parallels advancements in both immunosuppressant pharmacology and analytical technology. Its origin traces to the discovery of rapamycin (sirolimus) in 1975 from Streptomyces hygroscopicus on Rapa Nui (Easter Island) [3]. Chemical modifications to enhance rapamycin’s solubility and stability yielded everolimus (RAD001) in the 1990s, featuring a 2-hydroxyethyl moiety at the C-40 position [3] [9]. The demand for precise TDM emerged as everolimus gained clinical approvals:

  • 2000s: Immunoassays for everolimus monitoring showed cross-reactivity with metabolites, spurring LC-MS/MS adoption. Early ISs (e.g., ascomycin) lacked structural homology, causing variable recovery [2] [7].
  • 2010: Meinitzer et al. pioneered deuterated ISs in multiplexed immunosuppressant panels, validating everolimus-d4 for online solid-phase extraction LC-MS/MS [8].
  • 2013: Heideloff et al. confirmed everolimus-d4’s superiority over 32-desmethoxyrapamycin in slope accuracy (0.95 vs. 0.83) and correlation (r > 0.98) with reference methods [2].
  • 2018–2023: Automation (e.g., CBS-MS/MS, Cascadion™ systems) and dried blood spot methodologies expanded everolimus-d4 applications, reducing turnaround times to <3 min/sample [5] [8].

Commercial availability accelerated in the 2010s, with suppliers like MedChemExpress (HY-10218S), TRC Canada (TRC-E945402), and LGC Standards offering GMP-grade everolimus-d4 (>85% deuterated purity) [4] [9] [10].

Properties

CAS Number

1338452-54-2

Product Name

Everolimus-d4

IUPAC Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

962.264

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2

InChI Key

HKVAMNSJSFKALM-FQJUTLEBSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Synonyms

40-O-(2-Hydroxyethyl-d4)rapamycin; 42-O-(2-Hydroxy)ethyl-d4 Rapamycin; Afinitor-d4; Certican-d4; RAD-d4; RAD 001-d4; SDZ-RAD-d4; XIENCE V-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.